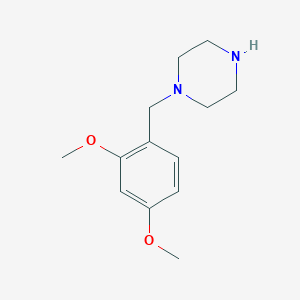

1-(2,4-Dimethoxybenzyl)piperazine

Description

1-(2,4-Dimethoxybenzyl)piperazine is a piperazine derivative characterized by a benzyl substituent with methoxy groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₁₃H₂₀N₂O₂, with an average molecular mass of 236.31 g/mol and a monoisotopic mass of 236.1525 g/mol . The compound’s structural uniqueness lies in the substitution pattern of the benzyl group, which influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYENXNTVZNNAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCNCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethoxybenzyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)piperazine has been extensively studied for its applications in various fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research has explored its potential use as a psychoactive drug, with studies on its effects on the central nervous system.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can result in psychoactive effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2,4-dimethoxy substitution distinguishes the compound from 1-(3,4-methylenedioxybenzyl)piperazine, which has a fused dioxy ring. This structural difference alters receptor binding specificity, with methylenedioxy derivatives showing stronger psychostimulant effects .

- Lipophilicity : Dimethoxy substitutions generally increase lipophilicity compared to single methoxy or halogenated derivatives (e.g., 1-(3-chlorophenyl)piperazine), enhancing membrane permeability .

- Biological Activity : Unlike 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine), which is used clinically for angina, this compound lacks documented cardiovascular applications but may exhibit CNS activity due to structural similarities to psychoactive piperazines .

Pharmacological Profiles

Receptor Affinity

Toxicity and Abuse Potential

Biological Activity

1-(2,4-Dimethoxybenzyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a dimethoxybenzyl group. The piperazine ring is known for its versatility in drug design due to its ability to interact with various biological targets.

The compound interacts with monoaminergic systems, primarily affecting neurotransmitter transporters. Research indicates that piperazine derivatives can inhibit the reuptake of neurotransmitters such as serotonin and dopamine, which may contribute to their psychoactive effects. Specifically, studies have shown that compounds like this compound can inhibit the serotonin transporter (SERT) and dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft .

1. Neuropharmacological Effects

- Psychoactive Properties : Piperazine derivatives are often associated with psychostimulant effects. For instance, this compound has been linked to recreational use due to its stimulant properties similar to those of amphetamines .

- Inhibition of Acetylcholinesterase : Some studies have demonstrated that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to enhanced cholinergic activity, which is beneficial in treating conditions like Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments reveal that piperazine derivatives can induce cell death via mechanisms such as disruption of calcium homeostasis and mitochondrial dysfunction. For example, research has shown that certain piperazine compounds lead to significant reductions in ATP levels and loss of mitochondrial membrane potential in cardiac cell lines .

| Compound | Cell Line | Mechanism | Effect |

|---|---|---|---|

| This compound | H9c2 (rat heart cells) | Mitochondrial dysfunction | Cytotoxic effects |

| BZP | LN-18 (human glial cells) | Oxidative stress | Increased LDH levels |

Case Studies and Research Findings

- A study conducted by Luethi and Liechti evaluated the pharmacological profiles of various piperazine derivatives, including this compound. They found that these compounds exhibit significant interaction with monoamine transporters, correlating their inhibitory strengths with human doses used recreationally .

- Another investigation highlighted the cardiotoxic effects of piperazine derivatives on H9c2 cells, suggesting that these compounds could pose health risks due to their impact on mitochondrial function and calcium homeostasis .

Q & A

What are the common synthetic routes for 1-(2,4-Dimethoxybenzyl)piperazine, and how can reaction conditions be optimized for higher yields?

Level: Basic

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A representative method includes:

- Step 1: Reacting piperazine with 2,4-dimethoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile .

- Step 2: Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) and purifying the crude product using column chromatography (silica gel, ethyl acetate:hexane 1:8) .

Optimization Strategies:

- Solvent Selection: DMF enhances reactivity but may require thorough removal during workup. Alternatives like dichloromethane (DCM) reduce side reactions in temperature-sensitive steps .

- Stoichiometry: A 10–20% excess of the benzyl halide improves conversion rates .

- Temperature: Room temperature minimizes decomposition, but microwave-assisted synthesis (e.g., 50°C, 200 W) can accelerate reactions .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Level: Basic

Key Techniques:

- ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton splitting patterns (e.g., methoxy groups at 2,4-positions show distinct singlet signals) and piperazine backbone integration (e.g., 8H for two -CH₂- groups) .

- Mass Spectrometry (GC-MS/LC-MS): Verify molecular ion peaks (e.g., m/z 266 for C₁₃H₂₀N₂O₂) and fragmentation patterns .

- TLC/HPLC: Monitor reaction progress and purity using hexane:ethyl acetate (2:1) or reverse-phase C18 columns .

- Melting Point Analysis: Compare observed values (e.g., 42–47°C for analogous 1-(4-methoxyphenyl)piperazine) with literature to assess crystallinity .

How do substituents on the benzyl group affect the physicochemical properties of piperazine derivatives, and how can these be computationally predicted?

Level: Advanced

Substituent Effects:

- Electron-Donating Groups (e.g., -OCH₃): Increase basicity (higher pKa) due to enhanced resonance stabilization of the protonated piperazine . For example, 1-(4-methoxyphenyl)piperazine has a pKa ~9.2 at 298 K, compared to ~8.5 for unsubstituted analogs .

- Halogen Substituents (e.g., -Cl): Improve lipophilicity (logP increases by ~0.5–1.0), enhancing blood-brain barrier permeability .

Computational Tools:

- pKa Prediction: Use software like MarvinSketch or ACD/Labs with Hammett σ constants to model substituent effects .

- Molecular Docking: AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like serotonin receptors by analyzing steric/electronic interactions .

What strategies are recommended for resolving contradictions in biological activity data across different studies on this compound analogs?

Level: Advanced

Methodological Approaches:

- Assay Standardization: Use internal controls (e.g., reference compounds like TFMPP for serotonin receptor studies) to normalize inter-lab variability .

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions (e.g., CYP2D6 inhibition assays) to explain discrepancies in in vivo efficacy .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity or cell line differences impacting IC₅₀ values .

Case Study: Conflicting reports on dopamine receptor binding can arise from radioligand choice (e.g., [³H]spiperone vs. [³H]SCH-23390). Cross-validation with functional assays (e.g., cAMP accumulation) clarifies mechanistic insights .

What in vitro assays are typically employed to evaluate the receptor binding affinity of this compound derivatives?

Level: Advanced

Standard Assays:

- Radioligand Binding:

- Functional Assays:

Validation: Confirm selectivity via counter-screening against off-targets (e.g., adrenergic α₁, histamine H₁) and assess cytotoxicity (MTT assay) to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.